Cas no 2223048-22-2 (2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester)
2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester
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- Inchi: 1S/C13H22BN3O2/c1-6-7-10-9(8-16-11(15)17-10)14-18-12(2,3)13(4,5)19-14/h8H,6-7H2,1-5H3,(H2,15,16,17)
- InChI Key: MLTJHTWYKYSUJV-UHFFFAOYSA-N
- SMILES: C1(N)=NC=C(B2OC(C)(C)C(C)(C)O2)C(CCC)=N1
2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A907949-5mg |
2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester |
2223048-22-2 | 95% | 5mg |
¥1,008.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A907949-25mg |
2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester |
2223048-22-2 | 95% | 25mg |
¥2,930.40 | 2022-09-29 |
2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester
Exploring the Versatile Applications of 2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester (CAS No. 2223048-22-2) in Modern Chemistry
The compound 2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester (CAS No. 2223048-22-2) is a highly specialized boronic acid derivative that has garnered significant attention in the field of organic synthesis and medicinal chemistry. This unique molecule, characterized by its pyrimidine core and boronic ester functionality, serves as a critical building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its pinacol ester group enhances stability, making it a preferred choice for various synthetic applications.
One of the most compelling aspects of 2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester is its role in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. Researchers and chemists frequently search for boronic acid derivatives that can improve reaction efficiency, and this compound stands out due to its electron-rich pyrimidine ring and propyl side chain, which contribute to enhanced reactivity and selectivity. These properties make it invaluable in the synthesis of complex organic molecules, including potential drug candidates.
In the pharmaceutical industry, 2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester is explored for its potential in designing kinase inhibitors, a hot topic in cancer research. Kinases play a pivotal role in cell signaling, and their dysregulation is linked to various diseases. The boronic acid moiety in this compound allows for reversible binding to kinase active sites, making it a promising scaffold for targeted therapy development. This aligns with the growing demand for precision medicine and personalized treatment options, which are frequently searched topics in scientific and medical communities.
Beyond pharmaceuticals, 2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester finds applications in agrochemical research. Its structural features enable the design of novel pesticides and herbicides with improved efficacy and environmental safety. As sustainability becomes a global priority, researchers are actively seeking green chemistry solutions, and this compound’s versatility supports such initiatives. The pinacol ester group, in particular, offers hydrolytic stability, which is crucial for field applications.
The compound’s relevance extends to material science, where boronic acid derivatives are employed in the development of organic electronic devices and sensors. With the rise of flexible electronics and wearable technology, the demand for advanced organic materials is surging. 2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester contributes to this trend by enabling the synthesis of conjugated polymers with tailored properties, such as enhanced conductivity or luminescence.
From a commercial perspective, the market for boronic acid derivatives is expanding rapidly, driven by their diverse applications. Suppliers and manufacturers of 2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester are focusing on scalability and purity to meet the needs of academic and industrial researchers. Quality control is paramount, as impurities can significantly impact the outcomes of sensitive reactions, such as those in drug discovery.
In summary, 2-Amino-4-(n-propyl)pyrimidine-5-boronic acid pinacol ester (CAS No. 2223048-22-2) is a multifaceted compound with broad utility in organic synthesis, pharmaceuticals, agrochemicals, and material science. Its unique structural attributes and reactivity profile make it a valuable tool for researchers addressing some of today’s most pressing scientific challenges. As interest in boron chemistry and targeted molecular design continues to grow, this compound is poised to play an increasingly important role in innovation across multiple disciplines.
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